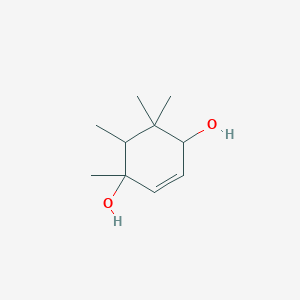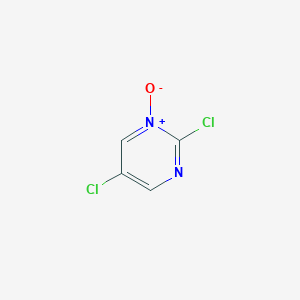
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an oxo group at position 1, making it a dichlorinated pyrimidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo cyclization with other compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include different oxidation states of the compound.
Cyclization Reactions: Products include fused ring systems with potential biological activity.
Scientific Research Applications
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of chlorine atoms and the oxo group allows it to form strong interactions with target proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at positions 2 and 4.
2,6-Dichloropyrimidine: Chlorine atoms at positions 2 and 6.
2,5-Dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-1-oxo-1lambda~5~-pyrimidine is unique due to the specific positioning of chlorine atoms and the presence of an oxo group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88089-62-7 |
|---|---|
Molecular Formula |
C4H2Cl2N2O |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
2,5-dichloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-7-4(6)8(9)2-3/h1-2H |
InChI Key |
KEGJBQTVICZYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C(=N1)Cl)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


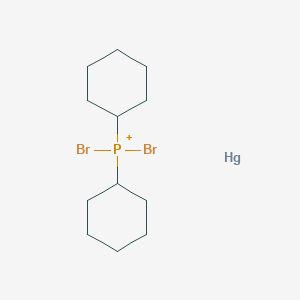
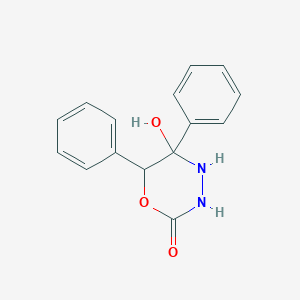
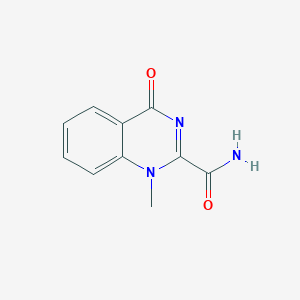
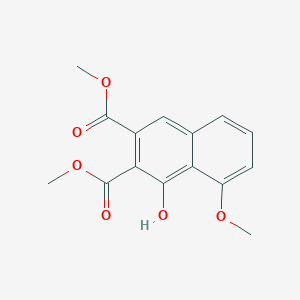
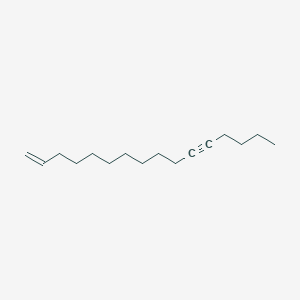
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
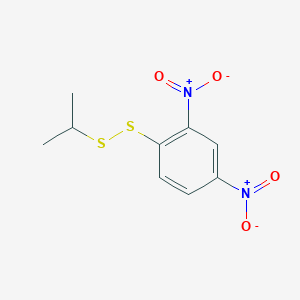
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
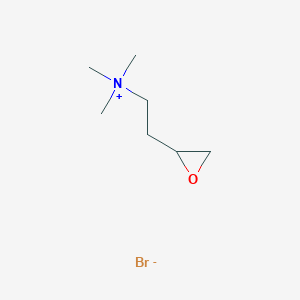
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)

![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
